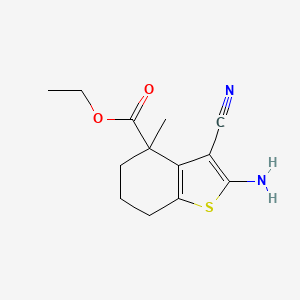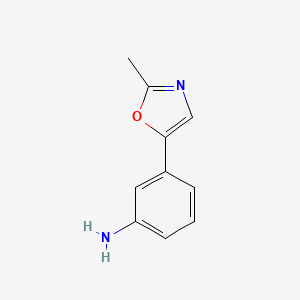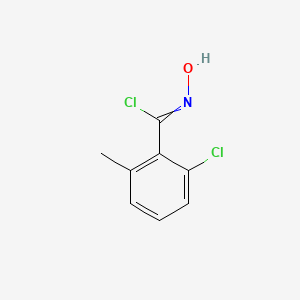![molecular formula C11H14N2O3 B13687934 Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate](/img/structure/B13687934.png)
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is an organic compound with a complex structure that includes an aminophenyl group, a carbamate group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate can be achieved through several methods. One common approach involves the reaction of aniline with urea and methanol in the presence of a catalyst. For example, KNO3 modified zeolite HY has been shown to give high conversion rates and selectivity under optimal conditions . Another method involves the reaction of primary, secondary, and aromatic amines with dimethyl carbonate in a flow system over solid catalysts .
Industrial Production Methods
Industrial production of carbamates often avoids the use of hazardous materials like phosgene. Instead, safer and more environmentally friendly methods, such as the reaction of amines with organic carbonates like dimethyl carbonate, are employed . This method not only reduces the environmental impact but also improves the overall safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for carbamoylation, sodium azide for electrophilic amination, and various catalysts like Fe2O3/SiO2 for enhancing reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium azide in polyphosphoric acid can yield aminophenylcarbamates .
Aplicaciones Científicas De Investigación
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. For example, the compound can undergo cyclization reactions to form dihydroquinolone, which involves both general acid and general base catalysis . The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamates such as methyl N-phenyl carbamate and methyl N-(4-methoxyphenyl)carbamate .
Uniqueness
Methyl [3-(2-Aminophenyl)-3-oxopropyl]carbamate is unique due to its specific structure, which includes an aminophenyl group, a carbamate group, and a ketone group. This combination of functional groups provides it with distinct chemical properties and reactivity compared to other carbamates.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl N-[3-(2-aminophenyl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)13-7-6-10(14)8-4-2-3-5-9(8)12/h2-5H,6-7,12H2,1H3,(H,13,15) |
Clave InChI |
QPLWQXVMBAUUES-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NCCC(=O)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)
![N-[2-[(2-Indanyl)(methyl)amino]-2-oxoethyl]-7-fluoro-N-[2-[[4-(4-fluorophenoxy)phenyl]amino]-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B13687866.png)







![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)




